Pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)-

説明

Nomenclature and Structural Classification

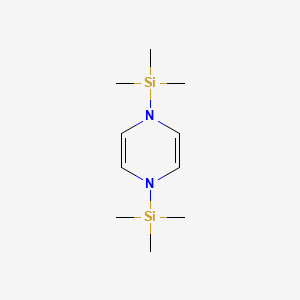

The systematic nomenclature of pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)- reflects its structural composition as a dihydropyrazine derivative bearing two trimethylsilyl substituents. According to International Union of Pure and Applied Chemistry nomenclature conventions, the compound is formally designated as 1,4-bis(trimethylsilyl)-1,4-dihydropyrazine, emphasizing the positioning of the trimethylsilyl groups at the nitrogen atoms occupying the 1 and 4 positions of the dihydropyrazine ring system. The molecular formula C₁₀H₂₂N₂Si₂ accurately represents the atomic composition, indicating the presence of ten carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and two silicon atoms within the molecular structure. Alternative nomenclature found in chemical databases includes the descriptive name 1,4-bis-trimethylsilanyl-1,4-dihydro-pyrazine, which emphasizes the silyl substitution pattern.

The structural classification of this compound places it within the broader category of organosilicon heterocycles, specifically as a member of the dihydropyrazine family modified with trimethylsilyl protecting groups. The compound's molecular weight of 226.4661 daltons positions it as a medium-sized organosilicon molecule suitable for various synthetic applications. The European Community number 808-977-2 and the Distributed Structure-Searchable Toxicity identifier DTXSID60185524 provide additional regulatory and database identifiers for the compound. The InChI key WGBPOPJACTZYSA-UHFFFAOYSA-N serves as a unique digital fingerprint for computational chemistry applications and database searches.

Structurally, the compound represents a significant modification of the parent pyrazine heterocycle through partial reduction and substitution. The dihydropyrazine core maintains the six-membered aromatic character while incorporating saturated carbon-nitrogen bonds at the 1,4-positions where the trimethylsilyl groups are attached. This structural arrangement creates a molecule with both aromatic and aliphatic character, contributing to its unique chemical properties and reactivity patterns observed in various synthetic applications.

Historical Context and Discovery Milestones

The development of pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)- emerged from the broader evolution of organosilicon chemistry and the systematic exploration of trimethylsilyl-substituted heterocycles. The compound's first appearance in chemical literature can be traced to investigations into novel organosilicon reducing agents, where researchers recognized the potential of bis(trimethylsilyl)-substituted heterocycles as valuable synthetic intermediates. The creation date recorded in PubChem databases indicates that the compound structure was first documented on March 27, 2005, with subsequent modifications continuing through May 10, 2025, reflecting ongoing research interest and structural refinements.

The historical significance of this compound becomes apparent when considering the evolution of salt-free reduction methodologies in organometallic chemistry. Traditional reduction protocols often relied on metal-based reductants that generated salt byproducts, creating purification challenges and potentially interfering with sensitive catalytic processes. The development of organic reductants containing trimethylsilyl groups represented a paradigm shift toward cleaner synthetic methodologies, with pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)- emerging as a particularly effective member of this class.

Research milestones in the compound's development include its recognition as a potent reducing agent for transition metal complexes, demonstrated through successful reduction of various metal chlorides including titanium, tantalum, and tungsten species. The compound's ability to generate low-valent metal species without producing metallic salt byproducts marked a significant advancement in organometallic synthesis. Subsequent investigations revealed its utility in thermal atomic layer deposition processes, expanding its applications beyond traditional synthetic chemistry into advanced materials science.

The compound's role in carbonization processes represents another important milestone in its development history. Research published in 2020 demonstrated that air exposure of pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)- leads to the formation of polymeric materials that can be converted to nitrogen and oxygen-containing few-layered carbon sheets through thermal treatment. This discovery opened new avenues for the compound's application in materials science and energy storage technologies.

Significance in Organosilicon Chemistry

The significance of pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)- in organosilicon chemistry extends far beyond its role as a simple synthetic intermediate, encompassing its function as a versatile reducing agent, materials precursor, and catalyst component. The compound exemplifies the unique properties that arise from combining silicon-containing substituents with nitrogen heterocycles, creating molecules with enhanced reactivity and selectivity compared to their non-silylated counterparts. The trimethylsilyl groups serve multiple functions, acting as both steric protecting groups and electronic modulators that influence the compound's reducing power and chemical stability.

In the realm of salt-free reduction chemistry, pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)- has established itself as a powerful alternative to traditional metal-based reductants. Research has demonstrated that the compound possesses stronger reducing ability than related organosilicon compounds, including cyclohexadiene derivatives, due to its negative one-electron redox potential. This enhanced reducing power enables the compound to effectively reduce early transition metal complexes such as titanocene dichloride, tantalum chlorides, and tungsten chlorides, generating the corresponding low-valent metal species without the formation of problematic salt byproducts.

The compound's applications in thermal atomic layer deposition represent a significant contribution to advanced materials science. Studies have shown that pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)- functions effectively as a reducing agent for metal precursors in atomic layer deposition processes, enabling the controlled formation of thin metal films with precise thickness control. The compound's volatility and thermal stability make it particularly suitable for these applications, where precise control over reactant delivery and reaction conditions is essential for achieving high-quality deposited films.

Table 1: Key Applications and Properties of Pyrazine, 1,4-Dihydro-1,4-Bis(trimethylsilyl)- in Organosilicon Chemistry

The compound's role in carbonization chemistry highlights its potential as a precursor for advanced carbon materials. The ability of pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)- to undergo controlled polymerization upon air exposure, followed by thermal conversion to nitrogen and oxygen-containing carbon sheets, demonstrates its utility in developing functional carbon materials for energy storage applications. These carbon materials exhibit excellent performance as anode materials in lithium-ion batteries, indicating the compound's potential contribution to energy storage technologies.

In catalytic applications, pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)- has proven particularly valuable in combination with titanocene catalysts for Reformatsky-type reactions. Research has shown that the compound serves as an effective reductant for generating catalytically active titanium species, enabling coupling reactions between brominated esters and aldehydes with high efficiency. The salt-free nature of the reduction process eliminates potential catalyst poisoning effects that can occur with traditional metal-based reductants, leading to improved catalytic performance and product yields.

特性

IUPAC Name |

trimethyl-(4-trimethylsilylpyrazin-1-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2Si2/c1-13(2,3)11-7-9-12(10-8-11)14(4,5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBPOPJACTZYSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1C=CN(C=C1)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185524 | |

| Record name | Pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31639-80-2 | |

| Record name | Pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031639802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dihydro-1,4-bis(trimethylsilyl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学的研究の応用

Chemical Properties and Structure

Pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)- has the molecular formula and a molecular weight of approximately 226.47 g/mol. The compound features a pyrazine ring substituted with two trimethylsilyl (TMS) groups at the 1 and 4 positions. These modifications enhance the stability and reactivity of the molecule compared to simpler pyrazines or pyrazoles.

Organic Synthesis

Pyrazine derivatives are crucial in organic synthesis due to their ability to serve as intermediates in the formation of complex molecules. Pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)- acts as a precursor for synthesizing various functionalized pyrazines that are valuable in pharmaceuticals and agrochemicals .

Catalysis

The compound's nitrogen atoms can coordinate with metal centers, making it an attractive candidate for use as a ligand in organometallic catalysts. Research indicates that such ligands can facilitate various organic transformations, enhancing reaction efficiency and selectivity.

Materials Science

Due to its silicon content and unique chemical structure, Pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)- has potential applications in developing advanced materials. Silicon-containing pyrazines have been studied for their roles in organic photovoltaics and optoelectronic devices due to their favorable photophysical properties .

Emerging studies suggest that pyrazine derivatives exhibit broad-spectrum antimicrobial activity. Some derivatives are being investigated for their anticancer properties and potential therapeutic applications in treating neurological disorders .

Case Studies

Case Study 1: Antimicrobial Properties

A study published in a peer-reviewed journal demonstrated that certain pyrazine derivatives showed significant antimicrobial activity against various bacterial strains. Researchers synthesized these derivatives using Pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)- as a starting material and evaluated their efficacy through in vitro assays.

Case Study 2: Catalytic Applications

In another investigation focused on organometallic catalysis, scientists employed Pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)- as a ligand in palladium-catalyzed cross-coupling reactions. The results indicated improved yields compared to traditional ligands due to enhanced electronic properties provided by the TMS groups.

作用機序

The mechanism by which Pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)- exerts its effects involves its interaction with molecular targets and pathways. The trimethylsilyl groups can act as protecting groups in chemical reactions, influencing the reactivity and stability of the pyrazine core. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or material synthesis.

類似化合物との比較

1,4-Bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadienes (e.g., 2a, 2b, 2c)

These compounds share the 1,4-TMS substitution pattern but incorporate a six-membered diaza-cyclohexadiene ring instead of a pyrazine ring. The conjugated double bonds in the cyclohexadiene system enhance their reducing power compared to the dihydropyrazine derivative. Fc/Fc⁺), enabling efficient reduction of early transition metals like Ti(IV) and W(VI) .

(3R)-3-Methyl-1,4-bis(trimethylsilyl)piperazine-2,5-dione

This compound replaces the pyrazine ring with a piperazine-2,5-dione scaffold, introducing ketone functionalities. Its logP value (1.715) indicates higher hydrophobicity than the dihydropyrazine analog, making it suitable for lipid-rich environments.

1,4-Bis(trimethylsilyl)buta-1,3-diyne Derivatives

Hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne yields silylbut-1-en-3-ynes and buta-1,3-dienes , which are structurally distinct but share the TMS functionalization. These derivatives serve as building blocks in organic synthesis, highlighting the versatility of TMS groups in stabilizing reactive intermediates .

Key Physicochemical Properties

Thermal Atomic Layer Deposition (ALD)

Pyrazine, 1,4-dihydro-1,4-bis(TMS)- is critical in depositing titanium and tin films. For example, it reduces TiCl₄ at 150–250°C to form metallic Ti, with a growth rate of 0.6 Å/cycle . In contrast, 2c is more suited for catalytic reductions in organic synthesis due to its stronger electron-donating capacity .

Catalytic Reductions

The tetramethyl derivative 2c outperforms others by suppressing side reactions, achieving >90% yield in coupling reactions .

生物活性

Introduction

Pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)- (CAS Number: 31639-80-2) is a chemical compound with the molecular formula C10H22N2Si2 and a molecular weight of 226.4661. It is a derivative of pyrazine, characterized by the presence of two trimethylsilyl groups attached to the nitrogen atoms at positions 1 and 4 of the pyrazine ring. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties.

Structure and Reactivity

The structure of Pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)- allows it to participate in various chemical reactions:

- Oxidation : Can form oxidized products like pyrazine-1,4-dioxide.

- Reduction : Can lead to the formation of reduced derivatives.

- Substitution : The trimethylsilyl groups can be replaced with other functional groups.

Synthetic Pathways

The synthesis of this compound typically involves reducing pyrazine derivatives or utilizing Diels-Alder reactions. The reactivity of the compound makes it a valuable precursor in organic synthesis and materials science .

Antimicrobial Properties

Research indicates that pyrazine derivatives exhibit broad-spectrum antimicrobial activity. For instance, studies on related compounds have shown their effectiveness against various pathogens. The mechanism often involves disrupting bacterial cell walls or inducing DNA damage at elevated concentrations .

Table 1: Antimicrobial Activity of Pyrazine Derivatives

| Compound | Target Pathogen | Activity Concentration | Mechanism of Action |

|---|---|---|---|

| 2,5-bis(1-methylethyl)-pyrazine | Burkholderia sp. AD24 | Low concentrations | Cell wall damage response |

| OSW-1 (pyrazine derivative) | P388 leukemia cells | 10 mg/kg | Cytotoxicity against human tumors |

Anticancer Potential

Pyrazine derivatives have also been investigated for their anticancer properties. For example, certain compounds have demonstrated significant cytotoxic effects against various cancer cell lines while exhibiting lower toxicity to normal cells. This selective toxicity is crucial for developing effective cancer therapies .

Case Study: OSW-1

A notable study on OSW-1, a plant-derived mono-steroidal glycoside related to pyrazines, showed it prolonged the lifespan of P388 leukemia-infected mice by 59% with a single administration at a dose of 10 mg/kg. This highlights the potential therapeutic applications of pyrazine derivatives in oncology .

The biological activity of Pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)- can be attributed to its interaction with specific molecular targets within cells:

- Antimicrobial Action : Involves disruption of bacterial cell wall integrity.

- Anticancer Mechanisms : May include induction of apoptosis in cancer cells and modulation of signaling pathways related to cell proliferation and survival.

Molecular Targets

The specific molecular targets and pathways influenced by this compound vary based on its application context. For instance, in antimicrobial studies, it may engage with components critical for bacterial survival .

準備方法

Reduction and Trimethylsilylation Method

One classical preparation method involves the reduction of pyrazine followed by silylation:

- Reduction : Pyrazine derivatives are reduced using lithium metal under controlled temperature (5–10 °C) for several hours (typically 4 h).

- Silylation : The reduced intermediate is treated with trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (Et3N) to introduce the trimethylsilyl groups at the nitrogen atoms.

This procedure was successfully demonstrated on a 40 g scale, yielding the target compound with a high purity and yield of 97.1%. The product is an air-sensitive yellow solid purified by sublimation at 80 °C under reduced pressure (0.05 Torr), with thermal decomposition above 265 °C, indicating good thermal stability.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Lithium metal, 5–10 °C, 4 h | Reduction of pyrazine derivative |

| 2 | Trimethylsilyl chloride, base | Introduction of trimethylsilyl groups |

| 3 | Sublimation at 80 °C, 0.05 Torr | Purification, 97.1% yield |

Hydrogenation and Silylation Synthetic Route

An alternative synthetic route involves:

- Hydrogenation : Catalytic hydrogenation of pyrazine derivatives under hydrogen gas atmosphere using palladium on carbon (Pd/C) catalyst reduces the aromatic ring.

- Trimethylsilylation : Subsequent reaction with trimethylsilyl chloride and a base (e.g., triethylamine) introduces the trimethylsilyl substituents.

This method is commonly used in industrial settings for large-scale synthesis, employing reactors capable of handling elevated pressures and temperatures to optimize conversion and yield.

Dehydrogenative Coupling Catalyzed by Manganese Pincer Complexes

A novel and sustainable approach to pyrazine derivatives, including substituted pyrazines, involves acceptorless dehydrogenative coupling catalyzed by earth-abundant metal complexes:

- Catalyst : Acridine-based manganese pincer complexes have been developed to catalyze the dehydrogenative self-coupling of 2-amino alcohols, forming pyrazine derivatives with hydrogen and water as the only byproducts.

- Reaction Conditions : Typically carried out in toluene or other solvents at elevated temperatures (125–150 °C) with catalytic amounts of base (e.g., potassium hydride).

- Advantages : This method is atom-economical, environmentally benign, and avoids stoichiometric waste generation.

Although this method has been demonstrated mainly for 2,5-substituted pyrazines, it represents a promising direction for synthesizing pyrazine derivatives with functional groups such as trimethylsilyl substituents through subsequent functionalization steps.

| Entry | Catalyst (2 mol %) | Base (3 mol %) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Mn Acridine Pincer | KH | Toluene | 150 | 24 | 99 |

| 2 | Mn Acridine Pincer | KH | THF | 150 | 24 | 90 |

| 3 | Mn Acridine Pincer | KH | 1,4-Dioxane | 150 | 24 | 95 |

| 4 | Mn Acridine Pincer | KH | Toluene | 125 | 24 | 99 |

| 5 | Mn Acridine Pincer | KH | Toluene | 150 | 12 | 99 |

Comparative Analysis of Preparation Methods

| Method | Key Reagents/Conditions | Scale | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Reduction + Trimethylsilylation | Lithium metal, TMSCl, base, sublimation | Laboratory (40 g) | 97.1 | High purity, scalable | Air-sensitive intermediates |

| Hydrogenation + Silylation | Pd/C catalyst, H2, TMSCl, base | Industrial | High | Suitable for large scale | Requires high pressure equipment |

| Manganese-catalyzed dehydrogenative coupling | Mn pincer catalyst, base, heat | Laboratory | Up to 99 | Sustainable, atom-economical | Mainly demonstrated for substituted pyrazines |

Research Findings and Notes

- The sublimation purification step is critical to obtain high-purity Pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)- with no residue and excellent thermal stability.

- The manganese pincer catalysis method offers a green chemistry route, minimizing waste and using earth-abundant metals, with potential for adaptation to silylated pyrazine derivatives.

- Industrial methods rely heavily on catalytic hydrogenation and silylation due to scalability and established reactor technology.

- The compound’s reactivity allows further functionalization, including oxidation to pyrazine-1,4-dioxide or substitution at the trimethylsilyl groups, broadening its utility in synthetic chemistry.

Q & A

Q. What are the established synthetic routes for preparing 1,4-dihydro-1,4-bis(trimethylsilyl)pyrazine, and how is its purity validated?

The compound is synthesized via reductive silylation of pyrazine using lithium and chlorotrimethylsilane (ClSiMe₃). Purification typically involves distillation or sublimation under inert conditions. Characterization employs nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm structure and purity. X-ray crystallography may also be used to verify planar antiaromatic geometry .

Q. How is this compound utilized in atomic layer deposition (ALD) for transition metal films?

In ALD, the compound acts as a co-precursor with TiCl₄ to deposit titanium films at low temperatures (150–250°C). The process involves alternating exposures of TiCl₄ and the pyrazine derivative, with the latter reducing Ti(IV) to metallic Ti(0). Film quality is assessed via X-ray photoelectron spectroscopy (XPS) and X-ray diffraction (XRD) to confirm composition and crystallinity .

Q. What are the basic reducing properties of this compound in transition metal chemistry?

The compound serves as a strong, salt-free reductant for early transition metals (e.g., Ti, Ta, W), reducing metal halides like TiCl₄ to lower oxidation states. Its electron-rich 8π antiaromatic structure facilitates single-electron transfer, generating pure low-valent metal species without salt byproducts. Reaction efficiency is monitored via UV-vis spectroscopy and cyclic voltammetry .

Advanced Research Questions

Q. What mechanistic insights explain its role in ALD growth of titanium films?

During ALD, the compound donates electrons to TiCl₄, forming Ti–Si intermediates and releasing pyrazine and trimethylsilyl chloride as volatile byproducts. The low ionization potential (6.2 eV) of the compound drives the reduction. Density functional theory (DFT) calculations reveal that aromatic stabilization of pyrazine (from antiaromatic precursor) provides a thermodynamic driving force .

Q. How do computational studies elucidate its electronic structure and antiaromaticity?

Nucleus-independent chemical shift (NICS) calculations confirm the antiaromaticity of the 8π-electron ring. The planar geometry and paratropic ring currents are key to its high reactivity. Time-dependent DFT models correlate its low ionization potential with efficient electron-transfer capabilities in redox reactions .

Q. How does its reducing power compare to other organosilicon reductants like 1,4-bis(trimethylsilyl)cyclohexadiene?

Comparative studies show the pyrazine derivative has stronger reducing ability due to nitrogen’s electron-withdrawing effects, which lower redox potentials. For example, it reduces Cp₂TiCl₂ to Ti(III) dimers, while cyclohexadiene-based reductants fail. Reaction kinetics are analyzed via stopped-flow spectroscopy and Arrhenius plots .

Q. What catalytic applications exist for this compound in oxygenation reactions?

It facilitates O–O bond cleavage in hydroperoxides, enabling quantitative H₂O₂ generation from O₂ at ambient conditions. Mechanistic studies using electron paramagnetic resonance (EPR) and isotopic labeling identify radical intermediates. Catalytic cycles are proposed based on turnover numbers and activation barriers .

Q. How can researchers resolve contradictions in reported reaction efficiencies for metal reductions?

Discrepancies in TiCl₄ reduction yields (e.g., 70–95%) arise from variations in solvent polarity, temperature, and precursor ratios. Multivariate experimental design (e.g., Box-Behnken) optimizes parameters. In situ Raman spectroscopy tracks intermediate species to identify rate-limiting steps .

Q. What computational models predict its stability and decomposition pathways under ALD conditions?

Ab initio molecular dynamics (AIMD) simulations predict thermal decomposition above 300°C, forming silyl radicals and pyrazine. Thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) validate these pathways. Stability is enhanced by steric shielding from trimethylsilyl groups .

Q. How does its electronic structure influence conductivity in 2D coordination polymers?

When used to reduce CrCl₂-pyrazine complexes, the compound generates delocalized electrons across pyrazine ligands, enhancing electrical conductivity (10⁻² S/cm). Magnetic susceptibility measurements and band structure calculations link this to mixed-valence Cr(II/III) centers and ligand-centered redox activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。